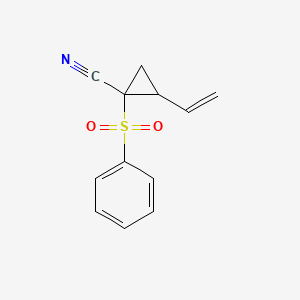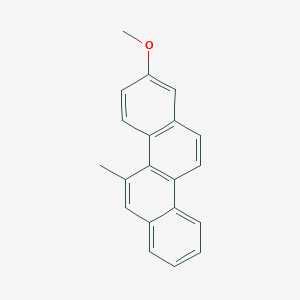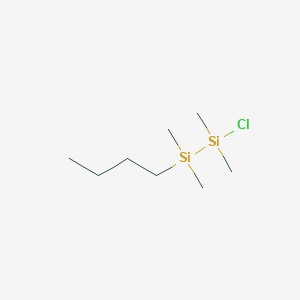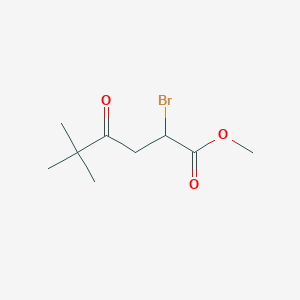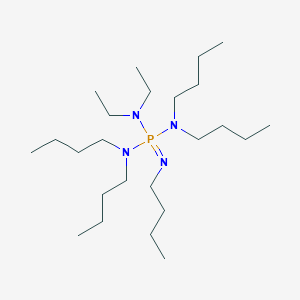
N,N,N',N',N'''-Pentabutyl-N'',N''-diethylphosphorimidic triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple butyl and ethyl groups attached to a phosphorimidic triamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide typically involves the reaction of phosphorimidic triamide with butyl and ethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of phosphorimidic triamide derivatives with oxidized side chains.
Reduction: Formation of reduced phosphorimidic triamide derivatives.
Substitution: Formation of substituted phosphorimidic triamide derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: An organophosphorus compound with similar structural features but different functional groups.
Phenyl phosphorodiamidate: Another urease inhibitor with a different chemical structure.
Uniqueness
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical and biological properties
Eigenschaften
| 80920-62-3 | |
Molekularformel |
C24H55N4P |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
N-butyl-N-[butylimino-(dibutylamino)-(diethylamino)-λ5-phosphanyl]butan-1-amine |
InChI |
InChI=1S/C24H55N4P/c1-8-15-20-25-29(26(13-6)14-7,27(21-16-9-2)22-17-10-3)28(23-18-11-4)24-19-12-5/h8-24H2,1-7H3 |
InChI-Schlüssel |
JIVOJUCJHSERBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=P(N(CC)CC)(N(CCCC)CCCC)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



